molecular formula C7H10N2 B1610616 2-Isopropylpyrimidine CAS No. 61349-72-2

2-Isopropylpyrimidine

Cat. No.: B1610616
CAS No.: 61349-72-2
M. Wt: 122.17 g/mol
InChI Key: BGNWXRJWDQHCRB-UHFFFAOYSA-N
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Description

2-Isopropylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The isopropyl group attached to the second carbon atom of the pyrimidine ring distinguishes this compound from other pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyrimidine typically involves the alkylation of pyrimidine with isopropyl halides under basic conditions. One common method includes the reaction of pyrimidine with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalytic methods using transition metal catalysts such as palladium or nickel can also be employed to achieve selective alkylation. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst such as palladium on carbon can convert this compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrimidine ring. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

2-Isopropylpyrimidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique electronic and optical properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the design of enzyme inhibitors.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropylpyrimidine and its derivatives involves interactions with specific molecular targets. In medicinal chemistry, these compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    2-Methylpyrimidine: Similar structure with a methyl group instead of an isopropyl group.

    2-Ethylpyrimidine: Contains an ethyl group at the second position.

    2-Propylpyrimidine: Features a propyl group at the second position.

Comparison: 2-Isopropylpyrimidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Methylpyrimidine and 2-Ethylpyrimidine, the bulkier isopropyl group may provide steric hindrance, affecting the compound’s interaction with enzymes and receptors. This can result in different pharmacokinetic and pharmacodynamic properties, making this compound a valuable compound for specific applications.

Properties

IUPAC Name

2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(2)7-8-4-3-5-9-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNWXRJWDQHCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492517
Record name 2-(Propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61349-72-2
Record name 2-(Propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 70 g of 2-isopropyl-1, 4, 5, 6-tetrahydropyrimidine in 100 ml of pyridine was fed at about 1 ml/min to a column 1"×20" containing about 50 g of 0.5 percent platinum on α-alumina at 300° to 325° C. while sweeping out the column with a mixture of nitrogen and hydrogen. The catalyst had been activated by passing a 2:1 H2 /N2 stream over the bed for two hours. The effluent was distilled giving 2-isopropylpyrimidine at 152° to 155° C. The yield was 73 percent.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
H2 N2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
50 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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